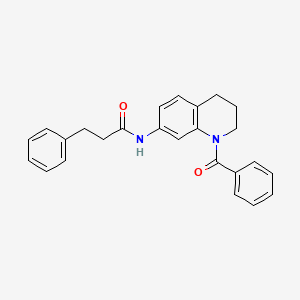
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide (N-BTPPA) is a synthetic compound that has been used in a variety of scientific research applications. It has been studied in the context of its biochemical and physiological effects, as well as its potential as a laboratory experiment tool.
Applications De Recherche Scientifique
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide has been used as a research tool in a variety of scientific disciplines. It has been studied in the context of its potential use as an analgesic, anti-inflammatory, and anti-tumor agent. Additionally, it has been studied as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Mécanisme D'action
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide has been shown to interact with a variety of receptors, including opioid, serotonin, and dopaminergic receptors. Its mechanism of action is believed to involve the activation of these receptors, which then results in the release of neurotransmitters and other signaling molecules. This ultimately leads to the desired physiological effects.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to have anti-tumor effects. Additionally, it has been shown to have neuroprotective effects, as well as to improve cognitive and motor functions.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is generally available at a reasonable cost. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a wide range of biological processes. However, it also has some limitations, such as its relatively short half-life and its potential to cause side effects in some individuals.
Orientations Futures
There are a number of potential future directions for the use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide in scientific research. One potential direction is the further exploration of its potential as an analgesic, anti-inflammatory, and anti-tumor agent. Additionally, its potential for use as a therapeutic agent for neurodegenerative diseases should be further studied. Additionally, its potential as a tool for studying a variety of biochemical and physiological processes should be explored further. Finally, its potential side effects should be further studied in order to ensure its safe use in laboratory experiments.
Méthodes De Synthèse
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide can be synthesized by a number of different methods. One of the most commonly used methods involves reacting benzoyl chloride with 1,2,3,4-tetrahydroquinoline-7-yl 3-phenylpropanamide in anhydrous dichloromethane. This reaction typically yields a product with a purity of over 95%, with a yield of around 70%.
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24(16-13-19-8-3-1-4-9-19)26-22-15-14-20-12-7-17-27(23(20)18-22)25(29)21-10-5-2-6-11-21/h1-6,8-11,14-15,18H,7,12-13,16-17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFLBWCGAKVIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



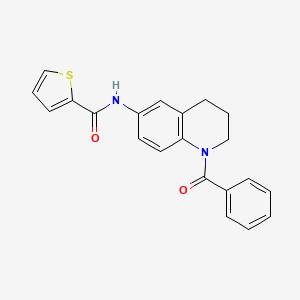


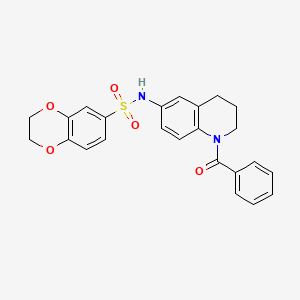
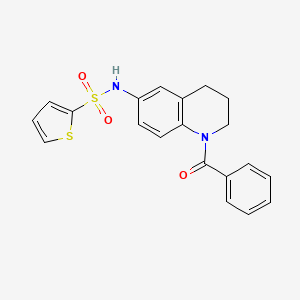
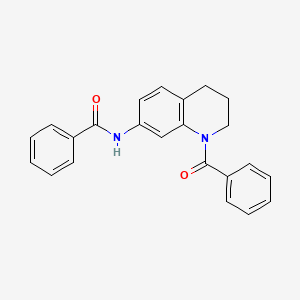
![3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6569134.png)
![3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569139.png)
![3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569140.png)
![2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide](/img/structure/B6569147.png)
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-phenylbutanamide](/img/structure/B6569155.png)
![3-[(4-fluorophenyl)methyl]-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569167.png)